molecular formula C6H8N2O2 B12509281 Methyl 1-amino-1H-pyrrole-3-carboxylate

Methyl 1-amino-1H-pyrrole-3-carboxylate

Cat. No.: B12509281
M. Wt: 140.14 g/mol
InChI Key: OGJOQZPXGLKDKX-UHFFFAOYSA-N
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Description

Methyl 1-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-1H-pyrrole-3-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate amine. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-amino-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 1-amino-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-1H-pyrrole-3-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 1-aminopyrrole-3-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(7)4-5/h2-4H,7H2,1H3

InChI Key

OGJOQZPXGLKDKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)N

Origin of Product

United States

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